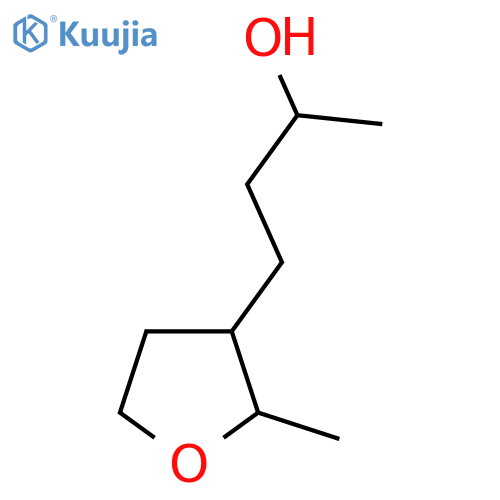Cas no 2229130-82-7 (4-(2-methyloxolan-3-yl)butan-2-ol)

2229130-82-7 structure
商品名:4-(2-methyloxolan-3-yl)butan-2-ol
4-(2-methyloxolan-3-yl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- 4-(2-methyloxolan-3-yl)butan-2-ol
- EN300-1797218
- 2229130-82-7
-
- インチ: 1S/C9H18O2/c1-7(10)3-4-9-5-6-11-8(9)2/h7-10H,3-6H2,1-2H3
- InChIKey: WQSUTHLQXNJMGM-UHFFFAOYSA-N
- ほほえんだ: O1CCC(CCC(C)O)C1C
計算された属性
- せいみつぶんしりょう: 158.130679813g/mol
- どういたいしつりょう: 158.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 29.5Ų
4-(2-methyloxolan-3-yl)butan-2-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1797218-0.05g |
4-(2-methyloxolan-3-yl)butan-2-ol |
2229130-82-7 | 0.05g |
$1549.0 | 2023-09-19 | ||
| Enamine | EN300-1797218-10g |
4-(2-methyloxolan-3-yl)butan-2-ol |
2229130-82-7 | 10g |
$7927.0 | 2023-09-19 | ||
| Enamine | EN300-1797218-5g |
4-(2-methyloxolan-3-yl)butan-2-ol |
2229130-82-7 | 5g |
$5345.0 | 2023-09-19 | ||
| Enamine | EN300-1797218-2.5g |
4-(2-methyloxolan-3-yl)butan-2-ol |
2229130-82-7 | 2.5g |
$3611.0 | 2023-09-19 | ||
| Enamine | EN300-1797218-5.0g |
4-(2-methyloxolan-3-yl)butan-2-ol |
2229130-82-7 | 5g |
$5345.0 | 2023-06-03 | ||
| Enamine | EN300-1797218-1g |
4-(2-methyloxolan-3-yl)butan-2-ol |
2229130-82-7 | 1g |
$1844.0 | 2023-09-19 | ||
| Enamine | EN300-1797218-10.0g |
4-(2-methyloxolan-3-yl)butan-2-ol |
2229130-82-7 | 10g |
$7927.0 | 2023-06-03 | ||
| Enamine | EN300-1797218-0.25g |
4-(2-methyloxolan-3-yl)butan-2-ol |
2229130-82-7 | 0.25g |
$1696.0 | 2023-09-19 | ||
| Enamine | EN300-1797218-0.1g |
4-(2-methyloxolan-3-yl)butan-2-ol |
2229130-82-7 | 0.1g |
$1623.0 | 2023-09-19 | ||
| Enamine | EN300-1797218-1.0g |
4-(2-methyloxolan-3-yl)butan-2-ol |
2229130-82-7 | 1g |
$1844.0 | 2023-06-03 |
4-(2-methyloxolan-3-yl)butan-2-ol 関連文献
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958
2229130-82-7 (4-(2-methyloxolan-3-yl)butan-2-ol) 関連製品
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
推奨される供給者
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
